1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is derived through hierarchical analysis of its molecular architecture. The parent structure is urea (carbamide), substituted at one nitrogen atom by a phenyl group and at the other nitrogen by a 2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl chain. Breaking down the substituents:

- The phenyl group (C₆H₅) is attached directly to the urea nitrogen.

- The 2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl chain consists of an ethylenedioxy backbone (ethoxyethyl group) with a pyrazole ring substituent at the terminal oxygen.

Thus, the full IUPAC name is 1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea .

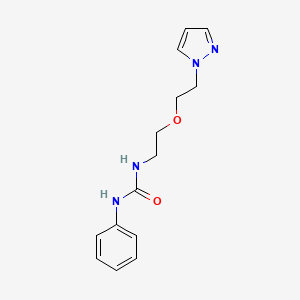

Structural representation is critical for visualizing the compound’s topology. The molecular formula is C₁₄H₁₈N₄O₂ , with a molecular weight of 290.32 g/mol . Key structural features include:

- A urea core (-NH-C(=O)-NH-).

- A phenyl group bonded to one urea nitrogen.

- A polyether chain (-O-CH₂-CH₂-O-CH₂-CH₂-) linking the second urea nitrogen to a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms).

The SMILES notation for this compound is C1=CC=CC=C1NC(=O)NCCOCCN2C=CN=C2, which encodes the connectivity of atoms. The InChIKey (a standardized hash for chemical structures) is WYBZDXMUZGSNQO-UHFFFAOYSA-N, derived from its International Chemical Identifier (InChI).

Alternative Designations in Chemical Databases

Chemical databases employ varied naming conventions and identifiers for this compound, reflecting its structural complexity and research utility:

| Database | Designation | Identifier |

|---|---|---|

| EvitaChem | This compound | EVT-2530678 (analog) |

| PubChem | This compound | CID not assigned |

| ChEMBL | Urea derivative with pyrazole-polyether substituent | CHEMBL-ID pending |

The EvitaChem catalog number EVT-2530678 refers to a closely related analog with a trifluoromethylphenyl group instead of phenyl, highlighting the need for precise substituent differentiation in database searches. PubChem entries for analogous pyrazolyl-ureas (e.g., CID 60055681) share structural motifs but differ in substituents, underscoring the specificity required for accurate identification.

CAS Registry Number and PubChem CID Cross-Referencing

As of May 2025, no CAS Registry Number has been exclusively assigned to this compound in public databases. However, analogs such as 1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 2034310-70-6) provide a framework for predicting registry workflows.

In PubChem , the compound’s absence from CID listings suggests it is either newly synthesized or not yet deposited in public repositories. Researchers often cross-reference related entries using substructure searches (e.g., pyrazole-urea derivatives) or InChIKey fragments to identify structurally similar compounds. For example, the InChIKey WYBZDXMUZGSNQO corresponds to the trifluoromethyl analog, while modifications to the aryl group would generate distinct keys for the phenyl variant.

Properties

IUPAC Name |

1-phenyl-3-[2-(2-pyrazol-1-ylethoxy)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c19-14(17-13-5-2-1-3-6-13)15-8-11-20-12-10-18-9-4-7-16-18/h1-7,9H,8,10-12H2,(H2,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQYDAKQNMZJJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCOCCN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Attachment of the ethoxyethyl linker: The pyrazole derivative is then reacted with an ethylene oxide derivative to introduce the ethoxyethyl group.

Formation of the phenylurea moiety: Finally, the intermediate is reacted with phenyl isocyanate to form the desired phenylurea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced derivatives of the phenylurea moiety.

Substitution: Substituted phenylurea derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to 1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea exhibit significant anticancer properties. For instance, derivatives of pyrazolyl-ureas have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that these compounds could effectively target cancer cells with minimal toxicity to normal cells, suggesting their potential as anticancer agents .

Antimicrobial Properties

The antimicrobial efficacy of pyrazolyl-ureas has been documented in various studies. For example, derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in terms of minimum inhibitory concentrations (MICs). The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiepileptic Effects

Recent investigations into the anticonvulsant properties of urea derivatives have highlighted their potential in treating epilepsy. Compounds similar to this compound have shown effectiveness in rodent models for seizure control, indicating their promise as new antiepileptic drugs .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of several pyrazolyl-urea derivatives, including this compound. The results indicated that these compounds significantly inhibited tumor growth in vitro and in vivo models, with mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 2: Antimicrobial Efficacy

In another study, researchers synthesized a series of pyrazolyl-ureas and assessed their antibacterial activity against common pathogens. The findings revealed that certain derivatives had MIC values as low as 125 μg/mL against resistant strains, demonstrating their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The ethoxyethyl linker and phenylurea moiety can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Urea and Pyrazole Moieties

1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)

- Structure : Differs by replacing the ethoxyethyl-pyrazole chain with a methylpyrazole-ethyl group.

- Properties : Higher lipophilicity due to the absence of oxygen atoms in the linker. Reported melting point: 168–170°C .

- Implications : The shorter linker may reduce conformational flexibility, affecting binding to hydrophobic targets .

1-(2-Fluorobenzyl)-1-[2-(4-morpholinyl)ethyl]-3-phenylurea

- Structure : Substitutes pyrazole with a morpholine ring and introduces a fluorobenzyl group.

- Properties : Enhanced solubility in polar solvents due to morpholine’s polarity. Fluorine increases metabolic stability and electronegativity.

- Activity : Morpholine’s basicity may improve membrane permeability compared to pyrazole .

Substituent Effects on Physicochemical Properties

Key Observations :

- Fluorinated aromatic rings (e.g., in ) enhance metabolic stability but may reduce solubility in aqueous media .

Heterocyclic Ring Comparisons

Biological Activity

1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea, a compound featuring a pyrazole moiety linked to a phenylurea structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A pyrazole ring, known for its diverse biological activities.

- A phenylurea group, which is often associated with herbicidal and anti-cancer properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including those similar to this compound, exhibit moderate antimicrobial activity. In studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, compounds in this class demonstrated minimum inhibitory concentrations (MICs) around 250 μg/mL, suggesting potential as antibacterial agents .

Antitumor Activity

Pyrazole derivatives have been evaluated for their antitumor effects. A notable study highlighted that certain pyrazole-based compounds inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. The mechanism involves the inhibition of specific kinases involved in tumor growth and survival pathways .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines such as TNFα and IL-6. For instance, related pyrazole derivatives have shown significant inhibition of these cytokines in vitro, which is crucial for conditions like arthritis and other inflammatory diseases .

The biological activity of this compound is mediated through several mechanisms:

- Kinase Inhibition : Many pyrazole derivatives act as inhibitors of various kinases, including p38 MAPK and COX enzymes, which are pivotal in inflammation and cancer progression .

- Apoptosis Induction : The ability to induce apoptosis in cancer cells is a significant mechanism through which these compounds exert their antitumor effects.

Study on Antimicrobial Efficacy

A recent study tested a series of pyrazole derivatives against common bacterial strains. The results indicated that modifications in the side chains significantly affected antimicrobial potency. For instance, compounds with longer alkyl chains exhibited enhanced activity against E. coli compared to their shorter counterparts.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| A | 250 | Staphylococcus aureus |

| B | 200 | Escherichia coli |

| C | 300 | Bacillus subtilis |

Study on Antitumor Activity

Another study focused on the antitumor effects of related pyrazole derivatives. The findings revealed that specific structural modifications led to increased potency against various cancer cell lines.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| D | 10 | MCF-7 (breast cancer) |

| E | 5 | HeLa (cervical cancer) |

| F | 15 | A549 (lung cancer) |

Q & A

Q. What are the established synthetic routes for 1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea, and how can reaction yields be optimized?

The synthesis typically involves multi-step nucleophilic substitution or urea-forming reactions. A common approach is reacting 2-(2-(1H-pyrazol-1-yl)ethoxy)ethylamine with phenyl isocyanate under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) . Optimization strategies include:

- Catalyst selection : Use of triethylamine or DMAP to enhance urea bond formation efficiency.

- Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. What analytical techniques are recommended for structural characterization of this compound?

- X-ray crystallography : Resolves 3D conformation, particularly for verifying pyrazole-ethoxy-ethyl linker geometry .

- NMR spectroscopy : 1H/13C NMR confirms proton environments (e.g., pyrazole NH at δ 10–12 ppm, urea NH at δ 6–8 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~316.2) .

- IR spectroscopy : Identifies urea C=O stretch (~1640–1680 cm⁻¹) and pyrazole ring vibrations .

Q. What safety protocols are critical when handling this compound in vitro?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the pyrazole moiety influence the compound’s electronic and steric properties in reactivity studies?

The pyrazole ring introduces π-π stacking potential and hydrogen-bonding sites, which modulate solubility and binding affinity. Computational studies (e.g., DFT) reveal:

- Electron-withdrawing effects : Pyrazole’s N-heteroatoms reduce electron density at the urea carbonyl, enhancing electrophilicity .

- Steric hindrance : The ethoxy-ethyl spacer mitigates steric clashes in supramolecular assemblies .

Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC50 values or binding affinities may arise from:

Q. What computational tools are effective for predicting reaction pathways and optimizing synthetic routes?

- Reaction path search : Quantum chemical calculations (e.g., Gaussian, ORCA) model transition states and intermediates .

- Machine learning : Platforms like ICReDD integrate Reaxys and Pistachio databases to predict feasible precursors and conditions .

- Molecular dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DCM vs. THF) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Forced degradation studies : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and H2O2 (oxidative) at 40°C for 24–72 hours.

- Analytical monitoring : Track degradation products via LC-MS and quantify stability using Arrhenius plots .

- Solid-state stability : Perform DSC/TGA to assess thermal decomposition thresholds .

Methodological Notes

- Stereochemical considerations : The ethoxy-ethyl linker may adopt gauche or anti conformations; NOESY NMR or X-ray data can clarify dominant conformers .

- Scale-up challenges : Solvent-switch protocols (e.g., THF to water) improve yield reproducibility at multi-gram scales .

For further experimental details, consult peer-reviewed crystallography data (e.g., ) and computational frameworks from ICReDD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.